molecular formula C16H12BrNO4S B6417509 N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 873675-00-4

N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B6417509
CAS No.: 873675-00-4
M. Wt: 394.2 g/mol
InChI Key: RBXVMDLQPXNBOG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a sulfonamide group, which is often associated with antibacterial and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 2-oxo-2H-chromene-6-sulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-bromo-2-methylaniline is first dissolved in the solvent, followed by the addition of a base such as triethylamine. The 2-oxo-2H-chromene-6-sulfonyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used, potentially resulting in a wide range of substituted derivatives.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential antibacterial and antifungal properties make it a candidate for studying microbial inhibition and resistance mechanisms.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating infections and other diseases.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins in microbial cells. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is involved in folate synthesis. By inhibiting this enzyme, the compound can disrupt the production of folate, an essential nutrient for microbial growth and replication.

Comparison with Similar Compounds

  • N-(4-bromo-2-methylphenyl)benzamide
  • N-(4-bromo-2-methylphenyl)acetamide
  • N-(4-bromo-2-methylphenyl)-4-methoxybenzamide

Comparison:

  • Structural Differences: While these compounds share the 4-bromo-2-methylphenyl moiety, they differ in the functional groups attached to the phenyl ring and the chromene core.
  • Biological Activity: The presence of different functional groups can significantly impact the biological activity and specificity of these compounds. For example, the sulfonamide group in N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide may confer unique antibacterial properties not seen in the other compounds.
  • Chemical Reactivity: The reactivity of these compounds in various chemical reactions will also differ based on the functional groups present, influencing their suitability for different applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4S/c1-10-8-12(17)3-5-14(10)18-23(20,21)13-4-6-15-11(9-13)2-7-16(19)22-15/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXVMDLQPXNBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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